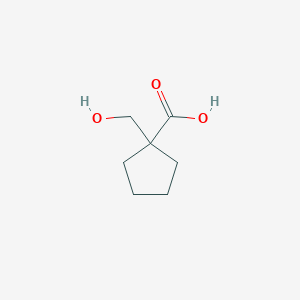

1-(羟甲基)环戊烷羧酸

描述

Synthesis Analysis

The synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its derivatives involves a variety of strategies aimed at introducing functional groups and modifying the cyclopentane core. For instance, cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, demonstrating the versatility of cyclopentane derivatives in synthetic chemistry (Ballatore et al., 2011). Additionally, the stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane highlights the importance of stereochemistry in the synthesis of cyclopentane derivatives (Chang et al., 1994).

Molecular Structure Analysis

The molecular structure of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its analogs has been extensively studied to understand their conformational preferences and reactivity patterns. The crystal structures of related cyclopentanecarboxylic acids reveal patterns of supramolecular self-assembly, which are crucial for understanding the physical properties and potential applications of these compounds (Kălmăn et al., 2002).

Chemical Reactions and Properties

Cyclopentane derivatives, including 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, undergo a range of chemical reactions that highlight their reactivity and functional group transformations. The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids showcases the selective transformations of functional groups in cyclopentane derivatives (Avenoza et al., 1999). Additionally, the synthesis of novel 1,2,3-trisubstituted cyclopentane derivatives illustrates the potential for creating complex molecules from simple cyclopentane precursors (Imagawa et al., 1981).

Physical Properties Analysis

The physical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and related compounds are influenced by their molecular structure. Studies on the synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the impact of the cyclopentane ring on the physical properties of these compounds (Abele et al., 1999).

Chemical Properties Analysis

The chemical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid are characterized by its reactivity towards various chemical transformations. The ring-closing metathesis-based synthesis of cyclohex-1-ene-carboxylic acid derivatives highlights the chemical versatility of cyclopentane-based compounds (Cong & Yao, 2006). Furthermore, the regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid showcases the strategic manipulation of cyclopentane derivatives for the synthesis of complex molecules (Estieu et al., 1998).

科学研究应用

- 应用: 作为一种平台化学品,HMFCA 是其他有价值化合物的先驱,包括 2,5-二甲酰基呋喃 (DFF)、5-甲酰基呋喃甲酸 (FFCA) 和 2,5-呋喃二羧酸 (FDCA)。 这些化合物在生物燃料、塑料和制药领域有应用 .

- 应用: 乌鲁木齐地衣芽孢杆菌 R12 是一种极度耐辐射的细菌,在将 HMF 转化为 HMFCA 方面表现出优异的催化性能。 此外,这些细胞可以选择性地氧化其他结构多样的醛类化合物为其相应的酸,展示了广泛的底物范围以及在生物技术和有机化学中的潜在应用 .

- 应用: 研究人员已经使用 HMFCA 作为合成其他化合物的起始原料。例如,它可以通过适当的反应转化为马来酸酐 (MA) 或 2,5-双(羟甲基)呋喃 (BHMF)。 这些衍生物在聚合物化学和材料科学领域有应用 .

- 应用: 研究人员发现,1-乙基-3-甲基咪唑啉-2-亚基卡宾可以催化 HMF 的自缩合反应,以高转化率和选择性形成 5,5'-二羟甲基呋喃因。 这一发现突出了其在绿色化学和可持续工艺中的潜在应用 .

- 应用: HMFCA 衍生物可以作为药物或生物活性分子合成中的中间体。 研究人员正在继续探索它们在药物发现和开发中的潜力 .

- 应用: 通过掺入 HMFCA 衍生的单体,研究人员可以创造出具有定制性能的新型聚合物。 这些材料在涂料、粘合剂和其他工业领域有应用 .

生物质衍生平台化学品

生物催化和全细胞生物催化剂

有机合成

离子液体化学

药物中间体

材料科学和聚合物化学

作用机制

Target of Action

Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .

Biochemical Pathways

Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .

Pharmacokinetics

The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .

Result of Action

Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)